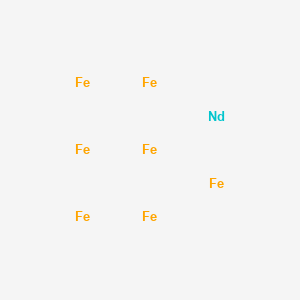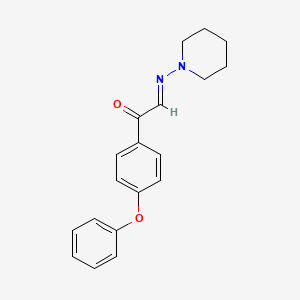
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid is an organic compound characterized by a methoxy group attached to a pyran ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid typically involves the reaction of 4-methoxy-2-oxopyran-6-ylacetic acid with various reagents under controlled conditions. One common method involves the use of acid anhydrides, such as acetic anhydride, to produce tetra-acetic acid lactone methyl ether, which can be further converted into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acid anhydrides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as tetra-acetic acid lactone methyl ether and its hydroxy derivatives .
Aplicaciones Científicas De Investigación
2-(4-Methoxy-6-oxopyran-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid include:
- 4-Methoxy-2-oxopyran-6-ylacetic acid
- Tetra-acetic acid lactone methyl ether
- 6-Acetyl-4-hydroxy-2-pyrone
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various research and industrial purposes .
Propiedades
Número CAS |
18068-85-4 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2-(4-methoxy-6-oxopyran-2-yl)acetic acid |
InChI |
InChI=1S/C8H8O5/c1-12-5-2-6(3-7(9)10)13-8(11)4-5/h2,4H,3H2,1H3,(H,9,10) |
Clave InChI |
PUODEBFDRWOVMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OC(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



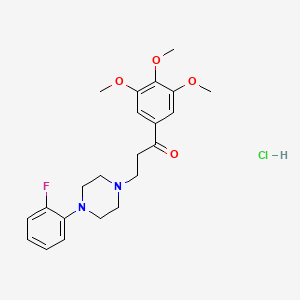

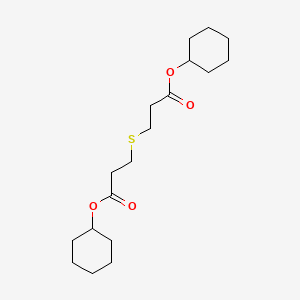
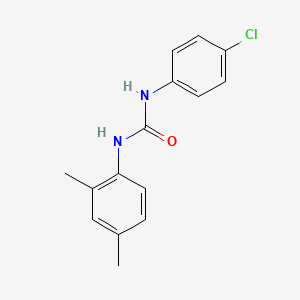

![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)

